Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate
Description
Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is an organosulfur compound featuring a butanoate ester backbone with a 3-bromophenylsulfanyl (thioether) substituent at the 4-position. The bromine atom on the phenyl ring imparts significant electronic effects, enhancing the compound’s reactivity in electrophilic and nucleophilic transformations. This structural motif is common in pharmaceutical intermediates and agrochemical precursors, where the sulfanyl group facilitates diverse functionalizations, such as oxidation to sulfoxides or participation in cross-coupling reactions.
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2S/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRGFVUVROZHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
$$
\text{3-bromothiophenol} + \text{ethyl 4-bromobutanoate} \xrightarrow[\text{solvent}]{\text{base, heat}} \text{this compound}
$$
Detailed Preparation Methods
Nucleophilic Substitution Using 3-Bromothiophenol and Ethyl 4-Bromobutanoate
- Reagents : 3-bromothiophenol, ethyl 4-bromobutanoate, base (e.g., potassium carbonate or triethylamine)
- Solvent : Commonly polar aprotic solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN)
- Conditions : Room temperature to reflux; reaction time varies from several hours to overnight
- Mechanism : The base deprotonates the thiol to form a thiolate anion, which then performs an SN2 attack on the alkyl bromide carbon, displacing bromide and forming the sulfide bond.
- Dissolve 3-bromothiophenol and ethyl 4-bromobutanoate in dry CH2Cl2 or CH3CN.
- Add a stoichiometric amount of base (e.g., K2CO3 or Et3N).
- Stir the mixture under inert atmosphere (nitrogen or argon) at room temperature or reflux.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Alternative Methods and Variations
- Use of Phase Transfer Catalysts : To enhance reaction rates and yields, phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) can be employed, especially when using less polar solvents.
- Solvent-Free or Microwave-Assisted Synthesis : Some studies report solvent-free conditions or microwave irradiation to accelerate the reaction, improving yields and reducing reaction times.
- Base Variations : Stronger bases such as sodium hydride (NaH) may be used to generate the thiolate anion more efficiently, though care must be taken due to their reactivity.
Research Findings and Optimization Data
Yield and Purity
- Reported yields for the nucleophilic substitution range from 70% to 90%, depending on reaction conditions such as solvent, temperature, and base used.
- Purity is generally high (>95%) after standard chromatographic purification.
Reaction Condition Effects
| Parameter | Effect on Yield and Purity | Notes |
|---|---|---|
| Solvent | Polar aprotic solvents give better yields | CH2Cl2 and CH3CN most common |
| Base | K2CO3 and Et3N effective; NaH faster but riskier | Base strength influences reaction rate |
| Temperature | Room temp to reflux; higher temp increases rate but may cause side reactions | Optimal temperature depends on scale |
| Reaction Time | 4-24 hours | Longer times improve conversion |
| Phase Transfer Catalyst | Increases rate and yield in biphasic systems | Useful for scale-up |
Supporting Literature Data
- Vulcanchem’s catalog details the synthesis via reaction of 3-bromothiophenol with ethyl 4-bromobutanoate, highlighting the importance of reaction conditions to optimize yield and purity.
- Related compounds synthesized by similar nucleophilic substitution reactions have been reported in peer-reviewed journals, confirming the robustness of this method.
- The compound’s molecular formula (C12H15BrO2S) and molecular weight (303.22 g/mol) are consistent across databases, confirming the identity of the product.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Materials | 3-bromothiophenol, ethyl 4-bromobutanoate | Purity >98% recommended |
| Base | Potassium carbonate, triethylamine, or sodium hydride | Stoichiometric or slight excess |
| Solvent | Dichloromethane, acetonitrile, or solvent-free conditions | Dry, inert atmosphere preferred |
| Temperature | Room temperature to reflux | 25–80 °C |
| Reaction Time | 4–24 hours | Monitored by TLC |
| Workup | Extraction, washing, drying | Standard organic protocols |
| Purification | Column chromatography | Silica gel, ethyl acetate/petroleum ether mixture |
| Yield | 70–90% | Dependent on optimization |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate serves as a key intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for the preparation of more complex molecules. The compound can undergo substitution reactions where the bromine atom can be replaced by other nucleophiles, oxidation reactions to form sulfoxides or sulfones, and reduction reactions that yield alcohols or aldehydes.
Biological Activities
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising biological activities. Studies have explored its potential as an antimicrobial agent and its efficacy against various cancer cell lines. The compound's interaction with specific molecular targets may lead to modulation of biochemical pathways critical for cell survival and proliferation.
Medicinal Chemistry
Drug Development
The compound is being investigated in drug development contexts, particularly for its anticancer properties. Several clinical trials have shown encouraging results, suggesting that it may play a role in the treatment of cancer and other diseases. Its mechanism of action likely involves the inhibition of key enzymes or receptors involved in tumor growth and metastasis.
Industrial Applications
Synthesis of Specialty Chemicals
In industrial chemistry, this compound is utilized in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for producing compounds used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate with structurally related esters, highlighting key differences in substituents, functional groups, and physicochemical properties.
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups (Br, F): The bromine in this compound and fluorine in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate increase electrophilicity, favoring reactions like Suzuki couplings or SNAr . Electron-Donating Groups (CH₃, OCH₃): Methyl in Ethyl 4-(3-methylphenyl)sulfanylbutanoate stabilizes the aromatic ring, reducing reactivity compared to brominated analogs .
Functional Group Diversity: Ketone vs. Sulfanyl: Compounds with ketones (e.g., Ethyl 3-oxo-4-phenylsulfanyl-butanoate) enable enolate chemistry, while sulfanyl groups (e.g., this compound) are pivotal in thioether-mediated transformations . Sulfonyl Hydrazides: Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate demonstrates biological activity due to the sulfonyl hydrazide moiety, unlike the simpler sulfanyl derivatives .
Positional Isomerism: Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7) highlights the impact of bromine position: para-substitution may alter crystallization behavior or solubility compared to meta-substituted analogs .
Synthetic Utility: Ethyl 4-(3-bromophenyl)-3-oxobutanoate (CAS 866270-04-4) exemplifies how oxo group placement (3- vs. 4-position) influences cyclization pathways, relevant in heterocycle synthesis .
Biological Activity
Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is an organic compound that has garnered interest for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This compound features a bromophenyl group attached to a sulfanyl moiety and a butanoate ester, positioning it as a candidate for various pharmacological applications.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₅BrO₂S
- Molecular Weight : 331.24 g/mol
- CAS Number : 740842-66-4
The compound's structure allows for various chemical reactions, including substitution, oxidation, and reduction, which can influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound could be developed further as a potential therapeutic agent in treating bacterial infections, especially in light of rising antibiotic resistance.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results showed that the compound inhibited cell proliferation with IC50 values ranging from 30 to 50 µM, demonstrating its potential as an anticancer agent.
The biological activity of this compound is thought to involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Comparison with Related Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Ethyl 4-[(4-bromophenyl)sulfanyl]butanoate | Moderate | Low |
| Ethyl 3-(4-bromophenyl)propanoate | Low | Moderate |
| Ethyl 4-[(2-bromophenyl)sulfanyl]butanoate | High | Moderate |
This comparison underscores the distinct biological profile of this compound, particularly its enhanced antimicrobial activity.
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by the compound.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
- Clinical Trials : Evaluating safety and efficacy in human subjects for both antimicrobial and anticancer applications.
Q & A
Q. What are the key considerations for synthesizing Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate, and what methodologies are commonly employed?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl 4-bromobutanoate derivatives can react with 3-bromothiophenol under basic conditions (e.g., K₂CO₃) in solvents like THF, catalyzed by tetrabutylammonium iodide to enhance reactivity . Hazard analysis is critical; protocols from Prudent Practices in the Laboratory (e.g., handling boronic acids, rhodium catalysts) should guide risk mitigation . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the sulfanyl linkage (δ ~2.8–3.2 ppm for SCH₂) and aromatic protons (δ ~7.2–7.8 ppm for 3-bromophenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z ~329.98 for C₁₂H₁₃BrO₂S) .
- Melting Point Analysis : Compare observed values (e.g., 67–69°C for analogous bromophenyl butanoates) with literature .
Q. What safety protocols are essential when handling this compound?
Key precautions:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Minimize inhalation risks due to volatile organic solvents (e.g., dichloromethane, 1,4-dioxane) .
- Waste Disposal : Segregate halogenated waste (bromine content) and neutralize acidic byproducts .
Advanced Questions
Q. How can catalytic systems be optimized for asymmetric synthesis of this compound?
Chiral catalysts like (R)-(+)-BINAP-rhodium complexes enable enantioselective synthesis. For example, bis(norbornadiene)rhodium(I) tetrafluoroborate with (R)-BINAP in 1,4-dioxane achieves >90% enantiomeric excess (ee) for similar esters . Reaction monitoring via chiral HPLC (e.g., Chiralpak® columns) is recommended to assess stereochemical outcomes .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for ethyl 4-(3-bromophenyl)-2-oxocyclohexene derivatives .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at low temperatures (−40°C) .
- DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian09) to identify misassignments .
Q. What strategies are effective in studying the biological interactions of this compound?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorescence-based protocols (e.g., ADP-Glo™) .
- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., COX-2 active site) guided by structural analogs .
- Metabolic Stability : Assess hepatic clearance with microsomal incubation (e.g., human liver microsomes + NADPH) .
Methodological Tables
Table 1. Key Analytical Parameters for this compound
Table 2. Hazard Mitigation for Common Reagents
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
